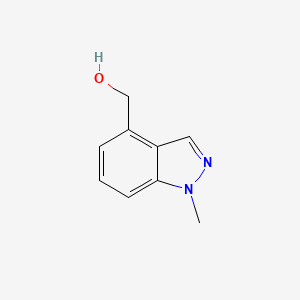

(1-Methyl-1H-indazol-4-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Methyl-1H-indazol-4-YL)methanol” is a chemical compound that falls under the category of Indazoles . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes “(1-Methyl-1H-indazol-4-YL)methanol”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-indazol-4-YL)methanol” is represented by the formula C9H10N2O . The InChI code for this compound is 1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3 .Applications De Recherche Scientifique

Novel Compound Synthesis

A study by Hote and Lokhande (2014) detailed the synthesis of 1-(4,5-dihydro-3,6-dimethyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3aH-indazol-5-yl)methanone derivatives through a series of condensation reactions. This research highlights the versatility of indazole derivatives in synthesizing complex organic compounds, demonstrating their potential as intermediates in creating pharmacologically active molecules (Hote & Lokhande, 2014).

Catalysis and Hydrogenation

Research by Sarki et al. (2021) utilized methanol as both a C1 synthon and H2 source for selective N-methylation of amines, showcasing the application of simple alcohols in organic synthesis and catalysis. This approach provides an eco-friendly and cost-effective method for synthesizing N-methylated amines, including pharmaceutical agents, through late-stage functionalization (Sarki et al., 2021).

Anticancer Activity Evaluation

Dong, Wu, and Gao (2017) synthesized aziridine-1,2,3-triazole hybrid derivatives, including 1-aryl-4-[(aziridine-1-yl)diarylmethyl]-5-methyl-1H-1,2,3-triazole derivatives, and evaluated their anticancer activity against human leukemia and hepatoma cells. The study demonstrates the potential therapeutic applications of indazole derivatives in cancer treatment (Dong, Wu, & Gao, 2017).

Electrochemical Applications

Liu, Xu, and Wei (2021) developed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source, highlighting the role of methanol in electrochemical syntheses of heterocyclic compounds. This method represents a green and efficient approach to accessing N-heterocycles, including deuterated versions, which are valuable in medicinal chemistry (Liu, Xu, & Wei, 2021).

Material Science and Corrosion Inhibition

Ma et al. (2017) investigated 1-(benzyl-1H-1,2,3-triazole-4-yl)methanol and its derivatives as corrosion inhibitors for mild steel in acidic media. Their research provides insights into the application of triazole derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in various industries (Ma et al., 2017).

Propriétés

IUPAC Name |

(1-methylindazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPYZKKPXUWCKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657125 |

Source

|

| Record name | (1-Methyl-1H-indazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1H-indazol-4-YL)methanol | |

CAS RN |

1092961-12-0 |

Source

|

| Record name | 1-Methyl-1H-indazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)

![[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B591411.png)